![molecular formula C38H40N10 B14009274 N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 81624-53-5](/img/structure/B14009274.png)
N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is a complex organic compound known for its unique structure and properties This compound features a central ethylenediamine core with four benzimidazole groups attached via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with ethylenediamine and 1-methyl-1H-benzimidazole.
Formation of Intermediates: The benzimidazole groups are first functionalized with a suitable leaving group, such as a halide (e.g., chloromethyl benzimidazole).
Nucleophilic Substitution: The functionalized benzimidazole is then reacted with ethylenediamine under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole groups or the ethylenediamine core.
Substitution: The benzimidazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzimidazole derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or enzymatic activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine, N,N,N’,N’-tetramethyl-: A simpler analog with four methyl groups instead of benzimidazole groups.
1,2-Bis(dimethylamino)ethane: Another related compound with dimethylamino groups.
Uniqueness
1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is unique due to the presence of benzimidazole groups, which confer distinct chemical and biological properties compared to simpler analogs
Propiedades
Número CAS |
81624-53-5 |
|---|---|
Fórmula molecular |
C38H40N10 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N10/c1-43-31-17-9-5-13-27(31)39-35(43)23-47(24-36-40-28-14-6-10-18-32(28)44(36)2)21-22-48(25-37-41-29-15-7-11-19-33(29)45(37)3)26-38-42-30-16-8-12-20-34(30)46(38)4/h5-20H,21-26H2,1-4H3 |
Clave InChI |
LZYCQMATHABWFM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CN(CCN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C)CC7=NC8=CC=CC=C8N7C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


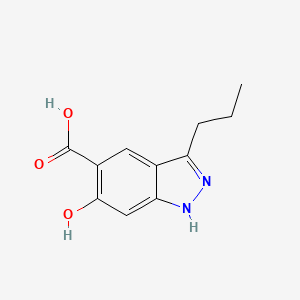
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
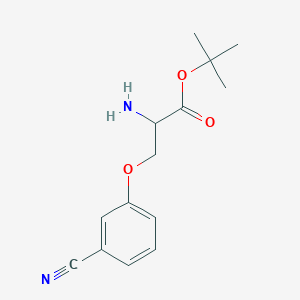
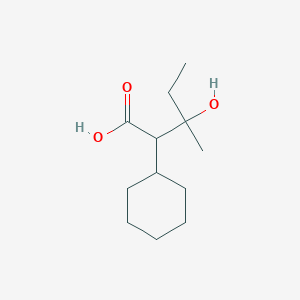

![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
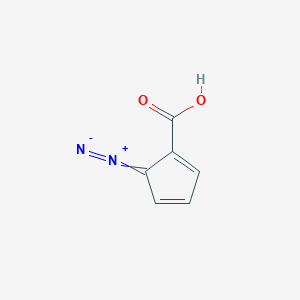

![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
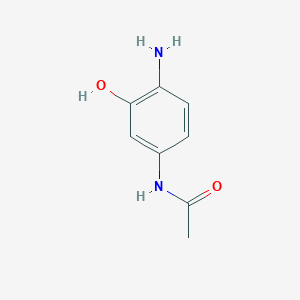

![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
